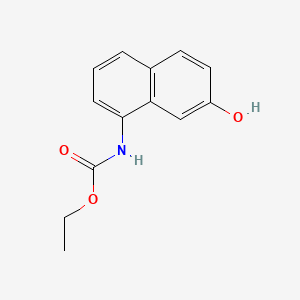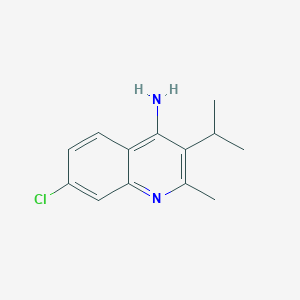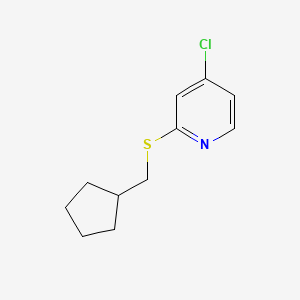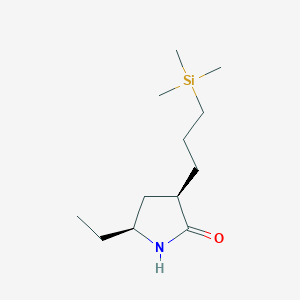![molecular formula C13H9NOS B11877339 1-(Naphtho[2,3-d][1,3]thiazol-6-yl)ethan-1-one CAS No. 646058-78-8](/img/structure/B11877339.png)
1-(Naphtho[2,3-d][1,3]thiazol-6-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Naphtho[2,3-d]thiazol-6-yl)ethanone is a heterocyclic compound that features a thiazole ring fused to a naphthalene moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Naphtho[2,3-d]thiazol-6-yl)ethanone can be synthesized through a multi-step process involving the formation of the thiazole ring and its subsequent fusion to the naphthalene structure. One common method involves the reaction of 2-aminothiazole with a naphthalene derivative under specific conditions to form the desired product .
Industrial Production Methods: Industrial production of 1-(Naphtho[2,3-d]thiazol-6-yl)ethanone typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 1-(Naphtho[2,3-d]thiazol-6-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and naphthalene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
1-(Naphtho[2,3-d]thiazol-6-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Naphtho[2,3-d]thiazol-6-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with microbial cell wall synthesis or disrupt cancer cell proliferation .
Comparison with Similar Compounds
- 1-(Naphtho[2,3-d]thiazol-2-yl)ethanone
- 1-(Naphtho[2,3-d]thiazol-4-yl)ethanone
- 1-(Naphtho[2,3-d]thiazol-5-yl)ethanone
Uniqueness: 1-(Naphtho[2,3-d]thiazol-6-yl)ethanone is unique due to its specific substitution pattern on the thiazole ring, which may confer distinct biological activities and chemical reactivity compared to its analogs .
Properties
CAS No. |
646058-78-8 |
|---|---|
Molecular Formula |
C13H9NOS |
Molecular Weight |
227.28 g/mol |
IUPAC Name |
1-benzo[f][1,3]benzothiazol-6-ylethanone |
InChI |
InChI=1S/C13H9NOS/c1-8(15)9-2-3-10-6-13-12(14-7-16-13)5-11(10)4-9/h2-7H,1H3 |
InChI Key |
BSVZVINYRUNSBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=CC3=C(C=C2C=C1)SC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



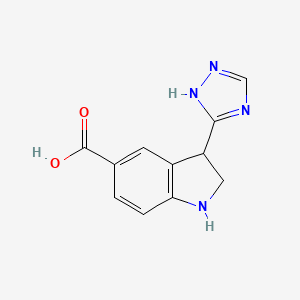
![9H-Purin-6-amine, 9-[(2-chloroethoxy)methyl]-](/img/structure/B11877281.png)
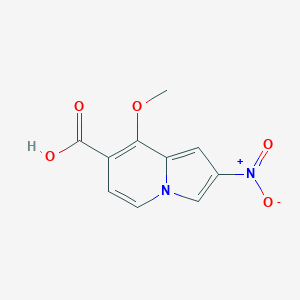
![2-Phenyl-5,7-dihydrothieno[3,4-D]pyrimidin-4-OL](/img/structure/B11877284.png)

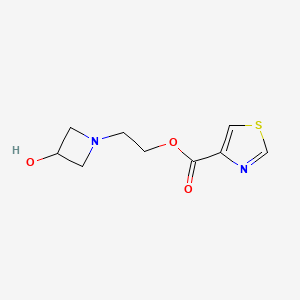

![4-Phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B11877305.png)
